molecular formula C25H23N3O7S B2501856 ethyl 4-oxo-3-phenyl-5-(3,4,5-trimethoxybenzamido)-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate CAS No. 851947-13-2

ethyl 4-oxo-3-phenyl-5-(3,4,5-trimethoxybenzamido)-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate

Cat. No.: B2501856
CAS No.: 851947-13-2
M. Wt: 509.53
InChI Key: ITZHTNLVRDDOMY-UHFFFAOYSA-N
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Description

Ethyl 4-oxo-3-phenyl-5-(3,4,5-trimethoxybenzamido)-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate is a complex organic compound that belongs to the class of thienopyridazines This compound is characterized by its unique structure, which includes a thieno[3,4-d]pyridazine core, a phenyl group, and a trimethoxybenzamido moiety

Preparation Methods

The synthesis of ethyl 4-oxo-3-phenyl-5-(3,4,5-trimethoxybenzamido)-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate involves several steps. One common synthetic route starts with the preparation of the thieno[3,4-d]pyridazine core. This can be achieved through the cyclization of appropriate precursors under specific conditions. The phenyl group and the trimethoxybenzamido moiety are then introduced through subsequent reactions.

For industrial production, the synthesis may involve optimized reaction conditions to ensure high yield and purity. This could include the use of specific catalysts, solvents, and temperature controls to facilitate the reactions efficiently.

Chemical Reactions Analysis

Ethyl 4-oxo-3-phenyl-5-(3,4,5-trimethoxybenzamido)-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions, where functional groups can be replaced with other groups under suitable conditions.

Common reagents and conditions used in these reactions include acidic or basic environments, specific solvents, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Ethyl 4-oxo-3-phenyl-5-(3,4,5-trimethoxybenzamido)-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent. Its structure suggests it may have bioactive properties that could be useful in drug development.

    Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of ethyl 4-oxo-3-phenyl-5-(3,4,5-trimethoxybenzamido)-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate involves its interaction with specific molecular targets. These interactions can lead to various biological effects, depending on the context in which the compound is used. The pathways involved may include binding to enzymes, receptors, or other biomolecules, thereby modulating their activity.

Comparison with Similar Compounds

Ethyl 4-oxo-3-phenyl-5-(3,4,5-trimethoxybenzamido)-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate can be compared with other similar compounds, such as:

    Thienopyridazines: These compounds share the thieno[3,4-d]pyridazine core but may have different substituents, leading to variations in their properties and applications.

    Phenyl-substituted compounds: Compounds with a phenyl group may exhibit similar chemical behavior but differ in their biological activity.

    Trimethoxybenzamido derivatives: These derivatives have the trimethoxybenzamido moiety, which can influence their interactions with biological targets.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

ethyl 4-oxo-3-phenyl-5-[(3,4,5-trimethoxybenzoyl)amino]thieno[3,4-d]pyridazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23N3O7S/c1-5-35-25(31)20-16-13-36-23(19(16)24(30)28(27-20)15-9-7-6-8-10-15)26-22(29)14-11-17(32-2)21(34-4)18(12-14)33-3/h6-13H,5H2,1-4H3,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITZHTNLVRDDOMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN(C(=O)C2=C(SC=C21)NC(=O)C3=CC(=C(C(=C3)OC)OC)OC)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23N3O7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

509.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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